N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide
Brand Name: Vulcanchem
CAS No.: 923762-54-3
VCID: VC4536107
InChI: InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25)
SMILES: CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N
Molecular Formula: C17H21ClN4O3
Molecular Weight: 364.83

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide

CAS No.: 923762-54-3

Cat. No.: VC4536107

Molecular Formula: C17H21ClN4O3

Molecular Weight: 364.83

* For research use only. Not for human or veterinary use.

N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-benzyl-2-chloroacetamide - 923762-54-3

Specification

CAS No. 923762-54-3
Molecular Formula C17H21ClN4O3
Molecular Weight 364.83
IUPAC Name N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-N-benzyl-2-chloroacetamide
Standard InChI InChI=1S/C17H21ClN4O3/c1-2-3-9-21-15(19)14(16(24)20-17(21)25)22(13(23)10-18)11-12-7-5-4-6-8-12/h4-8H,2-3,9-11,19H2,1H3,(H,20,24,25)
Standard InChI Key UYMVDRNKGHMUTO-UHFFFAOYSA-N
SMILES CCCCN1C(=C(C(=O)NC1=O)N(CC2=CC=CC=C2)C(=O)CCl)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a tetrahydropyrimidine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 3) substituted at multiple positions:

  • Position 1: A butyl group (-C₄H₉).

  • Position 5: A benzyl-substituted chloroacetamide moiety (-N-benzyl-2-chloroacetamide).

  • Position 6: An amino group (-NH₂) .

The SMILES notation (CCC1C(=O)NC(=O)C(N(CC2=CC=CC=C2)C(=O)CCl)=C1N) highlights the connectivity of functional groups .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁ClN₄O₃
Molecular Weight364.83 g/mol
Purity (Commercial)≥97%
Melting PointNot reported
SolubilityLikely polar aprotic solvents

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via multi-step organic reactions, typically involving:

  • Alkylation: Introduction of the butyl group to the tetrahydropyrimidine core.

  • Acylation: Attachment of the chloroacetamide group via nucleophilic substitution .

  • Benzylation: Coupling of the benzyl group to the nitrogen atom .

A representative protocol involves reacting 6-aminouracil derivatives with 2-chloro-N-benzylacetamide in the presence of a base (e.g., sodium ethoxide) under reflux conditions .

Table 2: Key Spectral Data

TechniqueData HighlightsSource
¹H NMRδ 1.35 (t, 3H, CH₃), 4.21 (s, 2H, CH₂Cl)
IR1708 cm⁻¹ (C=O), 3155 cm⁻¹ (NH₂)
MSm/z 365.2 [M+H]⁺

Biological Activity and Applications

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundIC₅₀ (Enzyme X)TargetSource
N-Benzyl-2-chloroacetamide12 µMBacterial protease
6-Aminotetrahydropyrimidine8 µMViral polymerase

Agricultural Applications

Chloroacetamide derivatives are explored as plant growth regulators. For example, 6-benzylaminopurine analogs enhance root development in crops .

Stability and Degradation

The chloroacetamide group is susceptible to hydrolysis under alkaline conditions, forming 2-hydroxyacetamide derivatives . Storage recommendations include:

  • Temperature: -20°C in inert atmosphere .

  • Light Sensitivity: Protect from prolonged exposure .

Challenges and Future Directions

  • Toxicity Profiling: No in vivo studies have been conducted to date.

  • Structural Optimization: Modifying the benzyl or butyl groups could enhance bioavailability .

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